N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide
Description
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydroquinoline core linked via a carboxamide group to a 6-(methylsulfonyl)-1,3-benzothiazole moiety.
Synthesis: The compound is synthesized using EDCI/HOBt-mediated coupling, a well-established method for forming carboxamide bonds. This procedure involves reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with a benzothiazole derivative bearing a methylsulfonyl substituent . Structural validation of such compounds typically employs techniques like X-ray crystallography, where programs such as SHELXL (part of the SHELX suite) are widely used for refinement and analysis .
Properties
Molecular Formula |
C18H13N3O4S2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C18H13N3O4S2/c1-27(24,25)10-6-7-14-15(8-10)26-18(20-14)21-17(23)12-9-16(22)19-13-5-3-2-4-11(12)13/h2-9H,1H3,(H,19,22)(H,20,21,23) |
InChI Key |
BKTVDPOTDLNZIV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Oxidation of 6-Methylthio-1,3-Benzothiazol-2-Amine
Reagents :
-
6-Methylthio-1,3-benzothiazol-2-amine
-
m-Chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂)
-
Acetic acid (solvent)
Procedure :
-
Dissolve 6-methylthio-1,3-benzothiazol-2-amine (1.0 equiv) in acetic acid.
-
Add m-CPBA (2.2 equiv) at 0°C and stir at room temperature for 12 hours.
-
Quench with sodium sulfite, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 25°C |
| Oxidizing Agent | m-CPBA |
| Solvent | Acetic acid |
Preparation of 2-Oxo-1,2-Dihydroquinoline-4-Carboxylic Acid
The dihydroquinoline moiety is synthesized via Gould-Jacobs cyclization.
Gould-Jacobs Cyclization
Reagents :
-
Ethyl 3-aminophenylacetate
-
Diethyl ethoxymethylenemalonate
-
Polyphosphoric acid (PPA)
Procedure :
-
Heat ethyl 3-aminophenylacetate (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv) in PPA at 120°C for 6 hours.
-
Hydrolyze the intermediate with 6M HCl to yield 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | 120°C |
| Catalyst | Polyphosphoric acid |
Amide Coupling of Benzothiazole and Dihydroquinoline Moieties
The final step involves coupling the sulfonated benzothiazole amine with the dihydroquinoline carboxylic acid.
Carbodiimide-Mediated Coupling
Reagents :
-
6-Methylsulfonyl-1,3-benzothiazol-2-amine
-
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure :
-
Activate the carboxylic acid (1.0 equiv) with EDCI (1.2 equiv) and DMAP (0.1 equiv) in DCM for 1 hour.
-
Add 6-methylsulfonyl-1,3-benzothiazol-2-amine (1.0 equiv) and stir for 24 hours.
-
Wash with brine, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI |
| Base | DMAP |
| Solvent | Dichloromethane |
| Reaction Time | 24 hours |
Alternative Synthetic Routes
Ullmann-Type Coupling for Direct Arylation
Reagents :
-
2-Chloro-6-methylsulfonyl-1,3-benzothiazole
-
2-Oxo-1,2-dihydroquinoline-4-carboxamide
-
Copper(I) iodide, L-proline
-
Dimethylformamide (DMF)
Procedure :
-
Heat 2-chloro-6-methylsulfonyl-1,3-benzothiazole (1.0 equiv) and 2-oxo-1,2-dihydroquinoline-4-carboxamide (1.2 equiv) with CuI (0.2 equiv) and L-proline (0.4 equiv) in DMF at 110°C for 48 hours.
-
Purify via HPLC (C18 column, acetonitrile/water).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Carbodiimide Coupling | 65–73 | >95 | High reproducibility |
| Ullmann Coupling | 55–60 | 90 | Avoids acid chloride synthesis |
Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the dihydroquinoline scaffold exhibit promising antibacterial properties. For instance, compounds featuring the 2-oxo-1,2-dihydroquinoline structure have been evaluated for their ability to inhibit bacterial growth. A study demonstrated that certain synthesized derivatives showed moderate antibacterial activity against various strains, emphasizing the need for further exploration in this area .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study focusing on 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives revealed that specific analogs exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that the benzothiazole moiety may enhance anticancer efficacy .
Anti-HIV Activity
In the realm of antiviral research, compounds derived from the quinoline framework have been explored for their anti-HIV properties. A series of studies have synthesized new derivatives that target HIV integrase and replication processes. Although some compounds showed limited activity at higher concentrations, further modifications could enhance their efficacy against HIV .
Case Studies and Research Findings
| Study | Focus | Findings | Implications |
|---|---|---|---|
| Study 1 | Antimicrobial Activity | Moderate inhibition of bacterial strains by synthesized derivatives | Potential for new antibiotic development |
| Study 2 | Anticancer Activity | Significant cytotoxicity against MCF-7 and Panc-1 cells | Promising candidates for cancer therapy |
| Study 3 | Anti-HIV Activity | Limited anti-HIV activity observed | Need for structural optimization to enhance efficacy |
Mechanism of Action
The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group and benzothiazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects on the Dihydroquinoline Core
- N-Substituted Dihydroquinoline-4-carboxamides (3a–f): These derivatives, synthesized via the same EDCI/HOBt protocol, feature amino acid methyl ester substituents (e.g., compound 3a) instead of the benzothiazole group in the target compound.
- Example 1 (Patent Evidence): 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid shares a benzothiazole-amino group but lacks the methylsulfonyl modification. This difference may reduce metabolic stability compared to the target compound, as sulfonyl groups often resist oxidative degradation .
Heterocyclic Modifications and Pharmacokinetics
- Example 24 (Patent Evidence): 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid incorporates an adamantane group, which enhances lipophilicity and blood-brain barrier penetration. In contrast, the target compound’s methylsulfonyl group may improve aqueous solubility, balancing bioavailability .
Data Table: Key Structural and Functional Comparisons
| Compound Class | Core Structure | Key Substituents | Solubility | Potential Pharmacological Role |
|---|---|---|---|---|
| Target Compound | Dihydroquinoline-4-carboxamide | 6-(methylsulfonyl)-1,3-benzothiazole | Moderate (polar) | Kinase inhibition, anticancer |
| N-Substituted Derivatives (3a–f) | Dihydroquinoline-4-carboxamide | Amino acid methyl esters | Variable | Enzyme modulation |
| Example 1 (Patent) | Tetrahydroquinoline-thiazole | Benzothiazol-2-yl amino | Low | Antimicrobial |
| Example 24 (Patent) | Pyrido-pyridazine | Adamantane, pyrazole | High (lipophilic) | CNS-targeted therapies |
Methodological Considerations
- Structural Analysis : The SHELX suite (e.g., SHELXL, SHELXS) is critical for refining crystallographic data, ensuring accurate structural determination for the target compound and its analogs .
- Synthesis Reproducibility : The EDCI/HOBt coupling method is robust for carboxamide formation, as demonstrated by the re-synthesis of compound 3a for validation .
Biological Activity
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, pharmacological properties, and potential applications based on existing research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 446.5 g/mol. It features a complex structure that includes a benzothiazole ring, a quinoline core, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₄O₄S₃ |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
| InChI Key | KRRCEJPUXVMAPG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps starting from the preparation of the benzothiazole ring followed by the introduction of the methylsulfonyl group. The final steps involve coupling with other heterocycles to form the complete structure. The optimization of synthetic routes is crucial for enhancing yield and reducing production costs.
Anticancer Properties
Research has shown that derivatives of quinoline and benzothiazole exhibit significant anticancer activity. A study evaluated various quinoline derivatives against breast cancer cell lines (MDA-MB-231) using MTT assays, revealing that compounds similar to this compound demonstrated promising cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Antibacterial Activity
In addition to anticancer properties, the compound has been assessed for antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain derivatives showed moderate antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve inhibition of bacterial enzymes or interference with cellular processes.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cancer proliferation or bacterial growth inhibition. The benzothiazole moiety may play a role in enzyme inhibition while the quinoline structure could interact with DNA or protein targets.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Activity : A study involving a series of quinoline derivatives found that specific modifications enhanced their anticancer efficacy against various human cancer cell lines .
- Antibacterial Evaluation : Another research focused on assessing the antibacterial potential of benzothiazole derivatives showed that certain compounds exhibited significant activity against resistant bacterial strains .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer and bacterial infections, providing insights into their potential therapeutic applications .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide coupling | HATU, DIPEA, DMF, 90°C, 24h | 8–45% | |
| Cyclization | Ethanol, reflux, 12h | 37–70% |
How is the compound characterized using spectroscopic techniques, and what key spectral markers confirm its structure?
Basic Research Focus
Structural elucidation relies on:
- ¹H/¹³C NMR : Peaks at δ 10.1–11.3 ppm (amide NH), δ 8.3–9.0 ppm (quinoline protons), and δ 3.1–3.3 ppm (methylsulfonyl group) .
- IR spectroscopy : Stretching vibrations at 1650–1700 cm⁻¹ (C=O, amide) and 1150–1200 cm⁻¹ (S=O) .
- Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 393–469 for analogs) .
What are the primary structural features influencing its reactivity and stability?
Basic Research Focus
Key features include:
- Methylsulfonyl group : Enhances electrophilicity and metabolic stability but may reduce solubility .
- Benzothiazole-quinoline core : Aromatic stacking potential for target binding; susceptible to oxidation at the sulfur atom .
- Amide linkage : Hydrolysis-prone under acidic/basic conditions, requiring pH-controlled storage .
What strategies resolve contradictions in spectral data during structural elucidation?
Advanced Research Focus
Discrepancies in NMR/IR data are addressed via:
- Cross-validation : XRD crystallography confirms bond lengths and angles (e.g., C–S bond at 1.74 Å in thiazole derivatives) .
- Isotopic labeling : ¹⁵N/¹³C labeling clarifies ambiguous proton environments .
- Computational modeling : DFT calculations predict vibrational frequencies and NMR chemical shifts .
How can molecular docking predict its interaction with biological targets?
Advanced Research Focus
Methodologies include:
- Target selection : Prioritize enzymes/receptors with known binding to benzothiazole or quinoline motifs (e.g., kinases, proteases) .
- Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses, with scoring functions evaluating affinity (ΔG < -8 kcal/mol suggests strong binding) .
- Validation : Co-crystallization or mutagenesis studies confirm predicted interactions (e.g., hydrogen bonds with active-site residues) .
What methodologies assess its pharmacokinetic properties, such as metabolic stability?
Q. Advanced Research Focus
- In vitro assays : Liver microsomal stability tests (e.g., half-life >60 min indicates low clearance) .
- CYP450 inhibition : Fluorescent probes quantify interactions with CYP3A4/CYP2D6 isoforms .
- Plasma protein binding : Equilibrium dialysis measures unbound fraction (fu >5% is desirable) .
How do substituent variations affect biological activity in SAR studies?
Q. Advanced Research Focus
| Substituent | Position | Impact on Activity | Reference |
|---|---|---|---|
| Methylsulfonyl | Benzothiazole-6 | Enhances target affinity but reduces solubility | |
| Methoxy | Quinoline-4 | Increases metabolic stability | |
| Halogens (Cl, F) | Benzothiazole-2 | Modulates electron density and binding kinetics |
What experimental approaches evaluate its preclinical toxicity?
Q. Advanced Research Focus
- Acute toxicity : Rodent studies (LD₅₀ >500 mg/kg suggests low toxicity) .
- Genotoxicity : Ames test for mutagenicity; COMET assay for DNA damage .
- Cardiotoxicity : hERG channel inhibition assays (IC₅₀ >10 μM is acceptable) .
Notes
- Direct data on N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide are limited; insights are extrapolated from structural analogs .
- Experimental validation is recommended for all hypothesized mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
